Lipophilicity Advantage: LogP of 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole Is 24–32% Lower Than the N-Butyl Analog
The calculated LogP of 1-(butan-2-yl)-3,5-dimethyl-1H-pyrazole is 2.03 , which is 24% lower than the LogP of 2.68 reported for 1-butyl-3,5-dimethyl-1H-pyrazole and approximately 8% lower than the XLogP of 2.2 reported for the same n-butyl analog . The sec-butyl branching reduces the solvent-accessible hydrophobic surface area compared to the linear n-butyl chain, yielding a compound with measurably lower lipophilicity despite an identical molecular formula (C9H16N2, MW 152.24). This difference is large enough to alter LogD values and retention times in reversed-phase chromatographic separations, making the sec-butyl derivative the preferred choice for applications requiring reduced non-specific hydrophobic binding or enhanced aqueous compatibility.
vs n-butyl 2.68 (24% lower)
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03 |
| Comparator Or Baseline | 1-Butyl-3,5-dimethyl-1H-pyrazole: LogP = 2.68 (BenchChem); XLogP = 2.2 (Chem960) |
| Quantified Difference | 24% lower than LogP 2.68; 8% lower than XLogP 2.2 |
| Conditions | Computed LogP values from vendor datasheets; no experimental shake-flask logP available for direct comparison |
Why This Matters
Lower LogP translates to reduced non-specific hydrophobic interactions in biological assays and improved aqueous solubility, which is critical when selecting building blocks for fragment-based drug discovery or when designing compounds with balanced hydrophilicity.
